molecular formula C8H9Cl2N3O B13950454 4-(2,5-Dichloropyrimidin-4-yl)morpholine

4-(2,5-Dichloropyrimidin-4-yl)morpholine

Katalognummer: B13950454
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: DTGCKXYBTUOLSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol It is characterized by the presence of a morpholine ring attached to a dichloropyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,5-dichloropyrimidine with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dichloropyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Wirkmechanismus

The mechanism of action of 4-(2,5-Dichloropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison and Uniqueness

Compared to similar compounds, 4-(2,5-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C8H9Cl2N3O

Molekulargewicht

234.08 g/mol

IUPAC-Name

4-(2,5-dichloropyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2

InChI-Schlüssel

DTGCKXYBTUOLSY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC(=NC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.